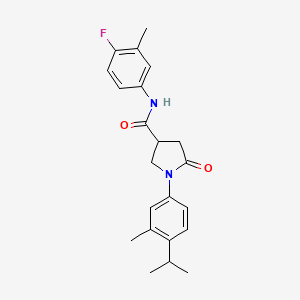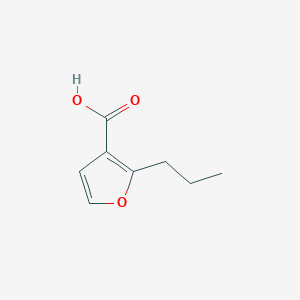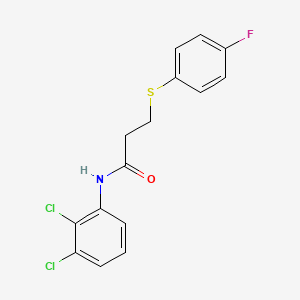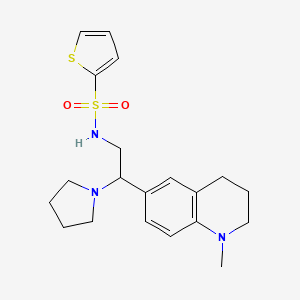![molecular formula C21H25FN2O2 B2557409 3-(3-Fluoro-4-methylphenyl)-N-[4-(3-methoxypyrrolidin-1-YL)phenyl]propanamide CAS No. 1797344-64-9](/img/structure/B2557409.png)
3-(3-Fluoro-4-methylphenyl)-N-[4-(3-methoxypyrrolidin-1-YL)phenyl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Fluoro-4-methylphenyl)-N-[4-(3-methoxypyrrolidin-1-YL)phenyl]propanamide is a synthetic organic compound that has garnered interest in various fields of scientific research
Wissenschaftliche Forschungsanwendungen
3-(3-Fluoro-4-methylphenyl)-N-[4-(3-methoxypyrrolidin-1-YL)phenyl]propanamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.
Biology: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Explored for its pharmacological properties and potential therapeutic applications, including as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluoro-4-methylphenyl)-N-[4-(3-methoxypyrrolidin-1-YL)phenyl]propanamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Fluoro-Methylphenyl Intermediate: This step involves the introduction of a fluorine atom and a methyl group onto a benzene ring. Common reagents include fluorinating agents and methylating agents under controlled conditions.
Coupling with Methoxypyrrolidine: The intermediate is then coupled with a methoxypyrrolidine derivative using coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.
Final Amidation: The final step involves the formation of the amide bond between the fluoro-methylphenyl intermediate and the methoxypyrrolidine derivative. This is typically achieved using amide coupling reagents under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
3-(3-Fluoro-4-methylphenyl)-N-[4-(3-methoxypyrrolidin-1-YL)phenyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups.
Substitution: The fluorine atom and methoxy group can participate in nucleophilic substitution reactions, where nucleophiles replace these groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Wirkmechanismus
The mechanism of action of 3-(3-Fluoro-4-methylphenyl)-N-[4-(3-methoxypyrrolidin-1-YL)phenyl]propanamide involves its interaction with specific molecular targets. The fluorine atom and methoxy group enhance its binding affinity to target proteins or enzymes, modulating their activity. The pyrrolidine ring may contribute to the compound’s stability and bioavailability. Pathways involved may include inhibition or activation of enzymatic reactions, receptor binding, and signal transduction modulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Fluoro-3-(trifluoromethyl)phenyl isocyanate
- 4-Fluoro-3-(trifluoromethyl)phenyl isothiocyanate
- 4-(4-Fluoro-3-methylphenyl)butanoic acid
- (4-Fluoro-3-methoxyphenyl)(pyrrolidin-1-yl)methanone
Uniqueness
Compared to similar compounds, 3-(3-Fluoro-4-methylphenyl)-N-[4-(3-methoxypyrrolidin-1-YL)phenyl]propanamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both fluorine and methoxy groups enhances its potential as a versatile intermediate in organic synthesis and as a candidate for drug development.
Eigenschaften
IUPAC Name |
3-(3-fluoro-4-methylphenyl)-N-[4-(3-methoxypyrrolidin-1-yl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN2O2/c1-15-3-4-16(13-20(15)22)5-10-21(25)23-17-6-8-18(9-7-17)24-12-11-19(14-24)26-2/h3-4,6-9,13,19H,5,10-12,14H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFAHFQIUNHKBMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CCC(=O)NC2=CC=C(C=C2)N3CCC(C3)OC)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-({4'-Chloro-[1,1'-biphenyl]-4-yl}sulfonyl)-4-ethylpiperazine](/img/structure/B2557331.png)
![2-(2-Methoxyphenoxy)-1-[5-(6-methylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one](/img/structure/B2557332.png)

![4-(5-Fluorosulfonyloxypyridine-3-carbonyl)-4-azaspiro[2.5]octane](/img/structure/B2557334.png)

![N-[(3,4-Dichlorophenyl)-phenylmethyl]prop-2-enamide](/img/structure/B2557338.png)


![N-(4-methylthiazol-2-yl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2557344.png)

![N-methyl-1-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-N-[(pyridin-4-yl)methyl]azetidin-3-amine](/img/structure/B2557347.png)

